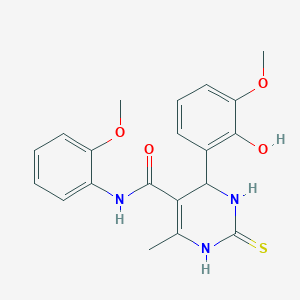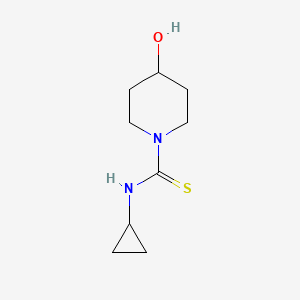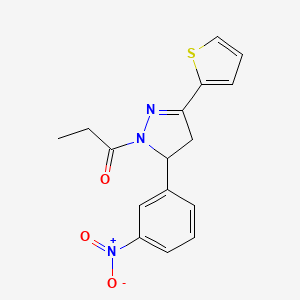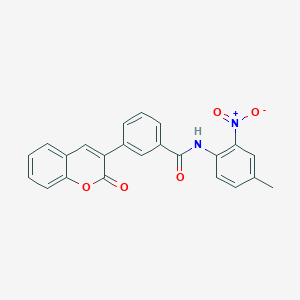![molecular formula C22H29ClN2O2 B4136790 N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide](/img/structure/B4136790.png)
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
Vue d'ensemble
Description
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide, also known as ACPD, is a synthetic compound that belongs to the class of N-acylphenylalanines. ACPD is a potent and selective agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system (CNS). ACPD has been widely used as a research tool to investigate the role of mGluRs in various physiological and pathological processes, such as learning and memory, pain perception, epilepsy, and neurodegeneration.
Mécanisme D'action
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide acts as a selective agonist of mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC) and increase intracellular calcium levels. The activation of mGluRs by N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide leads to the modulation of synaptic transmission and plasticity, including the enhancement of long-term potentiation (LTP) and the inhibition of long-term depression (LTD).
Biochemical and physiological effects:
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has also been shown to have anticonvulsant and analgesic properties, as well as neuroprotective effects against excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has several advantages as a research tool, including its high potency and selectivity for mGluRs, its ability to modulate synaptic plasticity, and its usefulness in studying the function and regulation of mGluRs in various physiological and pathological processes. However, N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and mGluRs. One area of interest is the development of novel therapeutics targeting mGluRs for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluRs in synaptic plasticity and learning and memory. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and other mGluR agonists on neuronal function and plasticity.
Applications De Recherche Scientifique
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been extensively used in scientific research to study the function and regulation of mGluRs in the CNS. mGluRs are involved in a wide range of physiological and pathological processes, and their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been used to investigate the role of mGluRs in these disorders and to develop novel therapeutics targeting these receptors.
Propriétés
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-2-3-20(26)24-17-4-5-18(23)19(9-17)25-21(27)13-22-10-14-6-15(11-22)8-16(7-14)12-22/h4-5,9,14-16H,2-3,6-8,10-13H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQRTZBACEDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4136715.png)

![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)




![4-[2-(benzyloxy)phenyl]-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136782.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136818.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-[(5-nitro-2-furoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4136832.png)
![ethyl 1-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4136835.png)